An In-Depth Technical Guide to the Synthesis and Characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]-
An In-Depth Technical Guide to the Synthesis and Characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]-
This guide provides a comprehensive overview of the synthesis and characterization of the target compound, Isoxazole, 4-[(4-nitrophenoxy)methyl]- (CAS 805233-35-6). The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure technical accuracy and reproducibility.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a privileged scaffold in the design of pharmacologically active agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The target molecule, Isoxazole, 4-[(4-nitrophenoxy)methyl]-, incorporates the isoxazole core linked to a 4-nitrophenoxy moiety, a functional group known to influence the electronic and biological properties of a molecule.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of Isoxazole, 4-[(4-nitrophenoxy)methyl]- is most logically approached through a convergent two-step synthetic strategy. This pathway is designed for efficiency and control, beginning with the formation of a key isoxazole intermediate followed by a classic etherification reaction.
Caption: Proposed two-step synthetic pathway to Isoxazole, 4-[(4-nitrophenoxy)methyl]-.
Part 1: Synthesis of the Key Intermediate: 4-(Hydroxymethyl)isoxazole
The foundational step in this synthesis is the construction of the isoxazole ring bearing a functional handle for subsequent elaboration. The 1,3-dipolar cycloaddition reaction is a robust and widely employed method for the formation of isoxazole rings.[3] In a common approach, a nitrile oxide, generated in situ, reacts with an alkyne. For the synthesis of 4-(hydroxymethyl)isoxazole, propargyl alcohol serves as a suitable three-carbon component.
Experimental Protocol: Synthesis of 4-(Hydroxymethyl)isoxazole
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Materials:
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Propargyl alcohol
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Hydroxylamine hydrochloride
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An appropriate oxidizing agent (e.g., N-chlorosuccinimide (NCS))
-
A suitable base (e.g., Triethylamine (TEA) or Sodium bicarbonate)
-
An appropriate solvent (e.g., Dichloromethane (DCM) or Ethanol)
-
-
Procedure:
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To a solution of hydroxylamine hydrochloride in a suitable solvent, add the base and stir for a designated period to form the free hydroxylamine.
-
Introduce the oxidizing agent portion-wise to generate the nitrile oxide in situ.
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To this mixture, add propargyl alcohol dropwise at a controlled temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(hydroxymethyl)isoxazole.
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Part 2: Williamson Ether Synthesis for the Final Product
With the key intermediate in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5][6] It involves the reaction of an alkoxide with a primary alkyl halide or tosylate. In this case, the alkoxide of 4-nitrophenol will react with a derivative of 4-(hydroxymethyl)isoxazole. For optimal reactivity, the hydroxyl group of the isoxazole intermediate is typically converted to a better leaving group, such as a halide (e.g., by treatment with thionyl chloride to form 4-(chloromethyl)isoxazole) or a tosylate.
Experimental Protocol: Synthesis of Isoxazole, 4-[(4-nitrophenoxy)methyl]-
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Materials:
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4-(Chloromethyl)isoxazole (or a tosylated equivalent)
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4-Nitrophenol
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A suitable base (e.g., Potassium carbonate or Sodium hydride)
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An appropriate aprotic solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile)
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-
Procedure:
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To a solution of 4-nitrophenol in the chosen solvent, add the base and stir to form the 4-nitrophenoxide salt.
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To this mixture, add a solution of 4-(chloromethyl)isoxazole in the same solvent.
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Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Perform an aqueous workup, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the crude product by recrystallization or flash column chromatography to yield Isoxazole, 4-[(4-nitrophenoxy)methyl]-.
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Comprehensive Characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]-
Unambiguous characterization of the synthesized compound is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the final product.
Caption: Experimental workflow for the purification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring, the methylene bridge, and the 4-nitrophenyl group. The chemical shifts and coupling patterns will be indicative of their electronic environments. For example, the protons on the 4-nitrophenyl ring will likely appear as two doublets in the aromatic region, a characteristic AA'BB' system. The methylene protons would appear as a singlet, and the isoxazole protons would have chemical shifts consistent with their positions on the heterocyclic ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify would be the carbons of the isoxazole ring, the methylene carbon, and the carbons of the 4-nitrophenyl group, including the carbon bearing the nitro group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Isoxazole C3-H | ~8.3-8.5 | ~150-152 |
| Isoxazole C5-H | ~8.5-8.7 | ~155-157 |
| -CH₂- | ~5.0-5.3 | ~65-70 |
| 4-Nitrophenyl (ortho to -NO₂) | ~8.2-8.4 (d) | ~125-127 |
| 4-Nitrophenyl (meta to -NO₂) | ~7.0-7.2 (d) | ~115-117 |
| 4-Nitrophenyl (ipso to -O) | - | ~160-165 |
| 4-Nitrophenyl (ipso to -NO₂) | - | ~140-145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Key FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of aromatic rings. |
| Asymmetric NO₂ Stretch | 1530-1500 | Strong and characteristic of the nitro group.[7] |
| Symmetric NO₂ Stretch | 1350-1330 | Strong and characteristic of the nitro group.[7] |
| C=N Stretch (Isoxazole) | 1650-1600 | Indicates the presence of the isoxazole ring. |
| C-O-C Stretch (Ether) | 1250-1050 | Confirms the ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Isoxazole, 4-[(4-nitrophenoxy)methyl]-.
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Fragmentation Pattern: Characteristic fragmentation patterns would involve the cleavage of the ether bond and fragmentation of the isoxazole and nitrophenyl rings. Common losses would include the nitro group (-NO₂) and the phenoxy group. The loss of a nitric oxide molecule is a characteristic fragmentation for an aromatic nitro group.[8]
Conclusion
The synthesis and characterization of Isoxazole, 4-[(4-nitrophenoxy)methyl]- can be achieved through a logical and well-established synthetic sequence. The proposed two-step method, involving the formation of a 4-(hydroxymethyl)isoxazole intermediate followed by a Williamson ether synthesis, offers a reliable route to the target molecule. The comprehensive characterization using a suite of spectroscopic techniques (NMR, FTIR, and MS) is essential for the unambiguous confirmation of its structure and purity. This guide provides the foundational knowledge and procedural framework for researchers to successfully synthesize and characterize this and related isoxazole derivatives.
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